7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
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Overview
Description
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of thiazepane derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a thiazepane ring, which is further modified by the inclusion of a dioxide group and a hydrochloride salt. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzylamine with a suitable thioamide under acidic conditions to form the thiazepane ring. The introduction of the dioxide group can be achieved through oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazepane ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazepane derivatives with altered ring structures.
Scientific Research Applications
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the thiazepane ring may contribute to its overall stability and bioactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
- 7-(2-Bromophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
- 7-(2-Methylphenyl)-1,4-thiazepane 1,1-dioxide hydrochloride
Uniqueness
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this derivative particularly interesting for medicinal chemistry applications.
Biological Activity
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxide hydrochloride is a synthetic compound belonging to the thiazepane class of heterocyclic compounds. Its unique structure includes a seven-membered ring containing sulfur and nitrogen atoms, along with a fluorophenyl group that enhances its biological activity. The molecular formula is C11H12ClN2O2S with a molecular weight of approximately 256.74 g/mol .
The synthesis of this compound typically involves several steps:
- Cyclization : Reaction of 2-fluorobenzylamine with a thioamide under acidic conditions to form the thiazepane ring.
- Oxidation : Introduction of the dioxide group using oxidizing agents such as hydrogen peroxide.
- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar thiazepane structures have demonstrated various activities, including:
- Antimicrobial Effects : Related thiazepane derivatives have shown significant antimicrobial properties.
- Anticonvulsant Activity : Some structural analogs have been linked to anticonvulsant effects.
- Anti-inflammatory Properties : Certain thiazepane compounds are noted for their ability to reduce inflammation .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to various receptors or enzymes, while the thiazepane ring contributes to overall stability and bioactivity .
Comparative Analysis
The following table summarizes the structural features and notable activities of compounds related to this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide | Similar thiazepane core; chlorine substituent | Antimicrobial activity |
Thiazepane-2-carboxylic acid | Carboxylic acid functionality | Anti-inflammatory properties |
Benzothiazepine derivatives | Benzene ring fused with thiazepane | Anticonvulsant effects |
The presence of the fluorine atom in this compound may enhance lipophilicity compared to others, potentially influencing its bioavailability and interaction profiles .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various thiazepane derivatives, including this compound. The findings indicated that this compound exhibited significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Anticonvulsant Activity
Another research project focused on evaluating the anticonvulsant properties of thiazepane derivatives. In vivo studies demonstrated that the compound significantly reduced seizure frequency in animal models induced by pentylenetetrazol. This suggests potential therapeutic applications in epilepsy management.
Properties
IUPAC Name |
7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-16(11,14)15;/h1-4,11,13H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKOVXUCYSSCRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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